- Synthesis and organocatalytic asymmetric nitro-aldol initiated cascade reactions of 2-acylbenzonitriles leading to 3,3-disubstituted isoindolinonesCatalysts, 2019, 9(4), 327/1-327/11,
Cas no 91054-33-0 (2-Acetylbenzonitrile)

2-Acetylbenzonitrile structure
商品名:2-Acetylbenzonitrile
2-Acetylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Acetylbenzonitrile
- 2-Acetyl benzene carbonitrile
- 2-acetylbenzenecarbonitrile
- Benzonitrile, acetyl-
- C9H7NO
- o-cyanoacetophenone
- 2'-cyanoacetophenone
- 2-Acetyl-benzonitrile
- PubChem19789
- 2-ethanoylbenzenecarbonitrile
- KSC481E1D
- UZSGWJQJDLCCFN-UHFFFAOYSA-N
- SBB086403
- VZ23489
- 2-acetylbenzenecarbonitrile, AldrichCPR
- ST2409438
- AB0027519
- 2-Acetylbenzonitrile (ACI)
- Benzonitrile, o-acetyl- (6CI, 7CI)
- 2′-Cyanoacetophenone
- 91054-33-0
- SB39827
- CS-W005120
- DTXSID70919993
- 1T-0269
- EN300-93628
- MFCD00272571
- SY012002
- AKOS005069845
- J-507710
- DB-020345
- Z1201620078
- SCHEMBL180961
- AE-562/43459667
- 2-Acetylbenzene carbonitrile
-
- MDL: MFCD00272571
- インチ: 1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3
- InChIKey: UZSGWJQJDLCCFN-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(C(C)=O)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 145.05300
- どういたいしつりょう: 145.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1555 (rough estimate)
- ゆうかいてん: 46-48 ºC
- ふってん: 285.1°C at 760 mmHg
- フラッシュポイント: 126.2±22.6 °C
- 屈折率: 1.4500 (estimate)
- PSA: 40.86000
- LogP: 1.76088
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-Acetylbenzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335-H412
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 3439
- 危険カテゴリコード: R20/21/22;R36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R20/21/22; R36/37/38
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
2-Acetylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Acetylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062634-250mg |
2-Acetylbenzonitrile |
91054-33-0 | 98% | 250mg |
¥52.00 | 2024-04-25 | |
Chemenu | CM255720-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 5g |
$128 | 2022-05-27 | |
eNovation Chemicals LLC | Y1009490-5g |
2-Acetyl-benzonitrile |
91054-33-0 | 95% | 5g |
$235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0554-5g |
2-Acetyl-benzonitrile |
91054-33-0 | 96% | 5g |
¥1678.84 | 2025-01-21 | |
Enamine | EN300-93628-0.5g |
2-acetylbenzonitrile |
91054-33-0 | 95.0% | 0.5g |
$24.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062634-100g |
2-Acetylbenzonitrile |
91054-33-0 | 98% | 100g |
¥8769.00 | 2024-04-25 | |
Fluorochem | 044456-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 5g |
£100.00 | 2022-03-01 | |
Chemenu | CM255720-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 5g |
$128 | 2021-06-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-250mg |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 250mg |
¥86.90 | 2023-09-04 | |
Chemenu | CM255720-100g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 100g |
$1197 | 2022-05-27 |
2-Acetylbenzonitrile 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 24 h, 100 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; rt; 5 min, reflux; reflux → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt
リファレンス
- Highly Stereoselective Chemoenzymatic Synthesis of the 3H-Isobenzofuran Skeleton. Access to Enantiopure 3-MethylphthalidesOrganic Letters, 2012, 14(6), 1444-1447,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Copper , Sulfuric acid , Copper sulfate Solvents: Water ; 2 h, reflux
1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C
リファレンス
- Candida tenuis xylose reductase catalyzed reduction of acetophenones: the effect of ring-substituents on catalytic efficiencyOrganic & Biomolecular Chemistry, 2011, 9(16), 5863-5870,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [2-[(amino-κN)methyl]phenyl-κC][1-(4-methoxyphenyl)-2-(triphenylp… Solvents: Dimethylformamide ; 30 min, 130 °C; 130 °C → rt
リファレンス
- An efficient palladium catalytic system for microwave assisted cyanation of aryl halidesJournal of Organometallic Chemistry, 2011, 696(4), 819-824,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Direct formation of organocopper compounds by oxidative addition of zerovalent copper to organic halidesJournal of Organic Chemistry, 1984, 49(26), 5280-2,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Diethyl azodicarboxylate Catalysts: Bis[2-[[bis(phenylmethyl)amino-κN]methyl]phenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 1 min, 130 °C; 20 min, 130 °C; 130 °C → rt
リファレンス
- Microwave-enhanced synthesis of aryl nitriles using dimeric orthopalladated complex of tribenzylamine and K4[Fe(CN)6]Tetrahedron Letters, 2012, 53(5), 526-529,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Nickel ferrite Solvents: Dimethylformamide ; 70 h, 100 °C
リファレンス
- Highly active recyclable heterogeneous nanonickel ferrite catalyst for cyanation of aryl and heteroaryl halidesApplied Organometallic Chemistry, 2014, 28(10), 750-755,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Tricyclohexylphosphine , Manganese , Nickel bromide Solvents: Toluene ; 22 h, 150 °C
リファレンス
- Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanidesOrganic & Biomolecular Chemistry, 2022, 20(41), 8049-8053,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; rt; 2 h, 100 °C
リファレンス
- Microwave-assisted one-step synthesis of acetophenones via palladium-catalyzed regioselective arylation of vinyloxytrimethylsilaneAdvanced Synthesis & Catalysis, 2012, 354(17), 3231-3236,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Cobalt dibromide Solvents: Acetonitrile ; rt
リファレンス
- A convenient method for the preparation of aromatic ketones from acyl chlorides and arylzinc bromides using a cobalt catalysisTetrahedron, 2003, 59(41), 8199-8202,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile , Water ; 3.5 h, 80 °C
リファレンス
- Synthesis of 2-Acetylbenzonitriles and Their Reactivity in Tandem Reactions with Carbon and Hetero Nucleophiles: Easy Access to 3,3-Disubstituted IsoindolinonesEuropean Journal of Organic Chemistry, 2018, 2018(14), 1699-1708,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Samarium Solvents: Dimethyl sulfoxide ; 12 h, 110 °C
リファレンス
- A ligand and Palladium-free Avenue for Cyanation of Aryl Halides: The Art of Samarium Powder in C-C Coupling ReactionChemistrySelect, 2019, 4(33), 9618-9621,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 6 h, 80 °C; 80 °C → rt
リファレンス
- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAPOrganic Letters, 2017, 19(8), 2118-2121,
ごうせいかいろ 14
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 150 °C
リファレンス
- An Unprecedented, Lewis Acid-Mediated, Metal-Free Iodoannulation Strategy to Aromatic IodidesChemistry - An Asian Journal, 2018, 13(23), 3676-3680,
ごうせいかいろ 15
はんのうじょうけん
リファレンス
- Product class 4: organometallic complexes of copperScience of Synthesis, 2004, 3, 305-662,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , tert-Butanol , Water ; 24 h, 110 °C
リファレンス
- A Serendipitous One-Pot Cyanation/Hydrolysis/Enamide Formation: Direct Access to 3-Methyleneisoindolin-1-onesChemistry - A European Journal, 2021, 27(2), 628-633,
ごうせいかいろ 17
はんのうじょうけん
1.1 Solvents: 1,2-Dimethoxyethane
リファレンス
- Preparation of aryl, alkynyl, and vinyl organocopper compounds by the oxidative addition of zerovalent copper to carbon-halogen bondsJournal of Organic Chemistry, 1988, 53(19), 4482-8,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Bis[2-[2-(amino-κN)ethyl]-3-methoxyphenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 20 min, 130 °C
リファレンス
- Microwave-enhanced cyanation of aryl halides with a dimeric ortho-palladated complex catalystTransition Metal Chemistry (Dordrecht, 2011, 36(7), 725-730,
2-Acetylbenzonitrile Raw materials
- Tert-BUTYL ISOCYANIDE
- Potassium hexacyanoferrate
- 2'-Iodoacetophenone
- (2-cyanophenyl)boronic acid
- 2-Ethylbenzonitrile
- 2'-Aminoacetophenone
- 1-(2-chlorophenyl)ethanone
- 2-cyanophenylzinc bromide
- 2'-Bromoacetophenone
- Trimethyl(vinyloxy)silane
- 2-Iodobenzonitrile
2-Acetylbenzonitrile Preparation Products
2-Acetylbenzonitrile 関連文献
-
Wen Bao,Jun-Qi Wang,Xue-Tao Xu,Bang-Hong Zhang,Wei-Ting Liu,Lin-Sheng Lei,Huan Liang,Kun Zhang,Shao-Hua Wang Chem. Commun. 2018 54 8194
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推奨される供給者
Amadis Chemical Company Limited
(CAS:91054-33-0)2-Acetylbenzonitrile

清らかである:99%
はかる:25g
価格 ($):189.0